molecular formula C12H9NO B6256089 10H-chromeno[3,2-c]pyridine CAS No. 261-24-5

10H-chromeno[3,2-c]pyridine

Cat. No. B6256089
CAS RN: 261-24-5
M. Wt: 183.2
InChI Key:
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Description

10H-Chromeno[3,2-c]pyridine is an important heterocyclic compound that has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry. This compound has a unique structure, containing a benzene ring fused with a pyridine ring, and a nitrogen atom at the center. It is a versatile compound, capable of forming a variety of derivatives, and can be synthesized in a number of ways.

Scientific Research Applications

10H-Chromeno[3,2-c]pyridine has a variety of potential applications in scientific research. It has been studied for its potential use in the synthesis of drugs and other pharmaceuticals, as a potential anti-cancer agent, and as a potential inhibitor of enzymes involved in the metabolism of drugs. It has also been studied for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 10H-Chromeno[3,2-c]pyridine is not yet fully understood. However, it is believed that it may act as an inhibitor of enzymes involved in the metabolism of drugs, and may also act as an anti-cancer agent. It is also believed that it may interact with other molecules in the body, such as proteins, to exert its effects.
Biochemical and Physiological Effects
10H-Chromeno[3,2-c]pyridine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have anti-viral and anti-bacterial properties. In addition, it has been shown to have neuroprotective and anti-depressant effects.

Advantages and Limitations for Lab Experiments

The main advantage of 10H-Chromeno[3,2-c]pyridine for laboratory experiments is its versatility. It can be synthesized in a number of ways, and can be used to synthesize a variety of derivatives. However, it is also important to note that it is a relatively unstable compound, and can be easily degraded in the presence of heat and light.

Future Directions

The potential future directions for 10H-Chromeno[3,2-c]pyridine are numerous. It could be used to develop new drugs and pharmaceuticals, as well as new materials and polymers. It could also be used to develop new anti-cancer agents, as well as inhibitors of enzymes involved in the metabolism of drugs. Additionally, it could be used to study its biochemical and physiological effects, and to develop new therapeutic strategies. Finally, it could be used as a starting point for the synthesis of other heterocyclic compounds.

Synthesis Methods

10H-Chromeno[3,2-c]pyridine can be synthesized in a number of ways, including the Fischer indole synthesis, the Williamson ether synthesis, and the Ullmann reaction. The Fischer indole synthesis involves the reaction of an aldehyde, a primary amine, and an aromatic compound. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol. The Ullmann reaction involves the reaction of an aryl halide and a copper salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 10H-chromeno[3,2-c]pyridine involves the condensation of 2-amino-3-cyanopyridine with salicylaldehyde followed by cyclization and reduction.", "Starting Materials": [ "2-amino-3-cyanopyridine", "salicylaldehyde", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-cyanopyridine and salicylaldehyde in acetic acid and reflux for 2 hours.", "Step 2: Cool the reaction mixture and collect the precipitate by filtration.", "Step 3: Cyclize the precipitate by refluxing in ethanol for 4 hours.", "Step 4: Reduce the resulting product with sodium borohydride in ethanol at room temperature for 2 hours.", "Step 5: Isolate the final product by filtration and recrystallization." ] }

CAS RN

261-24-5

Product Name

10H-chromeno[3,2-c]pyridine

Molecular Formula

C12H9NO

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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